2-((Diphenylamino)methyl)cyclohexanone
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Overview
Description
2-((Diphenylamino)methyl)cyclohexanone is an organic compound with the molecular formula C19H21NO It consists of a cyclohexanone ring substituted with a diphenylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diphenylamino)methyl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylamine in the presence of a suitable catalyst. One common method is the Mannich reaction, where cyclohexanone, diphenylamine, and formaldehyde are reacted under acidic conditions to form the desired product . The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of solvents like ethanol or methanol can also aid in the dissolution of reactants and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-((Diphenylamino)methyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diphenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-((Diphenylamino)methyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((Diphenylamino)methyl)cyclohexanone involves its interaction with specific molecular targets. The diphenylamino group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, affecting their activity. The cyclohexanone ring can undergo conformational changes, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group.
2-Methylcyclohexanone: A methyl-substituted derivative of cyclohexanone.
Diphenylamine: A compound with a similar diphenylamino group but lacking the cyclohexanone ring.
Uniqueness
2-((Diphenylamino)methyl)cyclohexanone is unique due to the presence of both the diphenylamino group and the cyclohexanone ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
Properties
CAS No. |
140679-52-3 |
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Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-[(N-phenylanilino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H21NO/c21-19-14-8-7-9-16(19)15-20(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-6,10-13,16H,7-9,14-15H2 |
InChI Key |
FJXTYAYLLQCINT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CN(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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